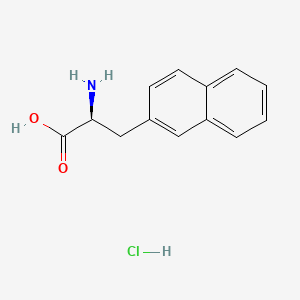

3-(2-Naphthyl)-L-alanine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEYSNIVQNSZGX-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659939 | |

| Record name | 3-Naphthalen-2-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122745-12-4 | |

| Record name | 2-Naphthalenepropanoic acid, α-amino-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122745-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Naphthalen-2-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Naphthyl)-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Naphthyl)-L-alanine hydrochloride is a synthetic, non-proteinogenic amino acid analog that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group attached to the alanine backbone, imparts distinct properties when incorporated into peptides. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of this compound, with a focus on its application in designing peptides that modulate key signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The hydrochloride salt enhances its solubility in aqueous solutions compared to the free amino acid.

| Property | Value | References |

| Chemical Formula | C₁₃H₁₄ClNO₂ | [1] |

| Molecular Weight | 251.71 g/mol | [1] |

| CAS Number | 122745-12-4 | [2] |

| Melting Point | 244 °C (decomposes) | |

| Solubility | Soluble in 1 mol/L NaOH. | [3] |

| Appearance | White or whitish powder | [3] |

| Optical Rotation | [α]D²⁰ = -11 ± 1.5° (c=1 in 0.3N HCl) | [3] |

Alternative Forms:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(2-Naphthyl)-L-alanine | 58438-03-2 | C₁₃H₁₃NO₂ | 215.25 |

| Fmoc-3-(2-Naphthyl)-L-alanine | 112883-43-9 | C₂₈H₂₃NO₄ | 437.49 |

| Boc-3-(2-Naphthyl)-L-alanine | 58438-04-3 | C₁₈H₂₁NO₄ | 315.36 |

Synthesis and Purification

Synthesis Protocol: Asymmetric Synthesis

General Workflow for Asymmetric Synthesis:

-

Formation of the Chiral Synthon: A chiral glycine derivative is deprotonated with a strong base (e.g., LDA) at low temperature to form a chiral enolate.

-

Alkylation: The enolate is then reacted with 2-(bromomethyl)naphthalene. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur stereoselectively, favoring the formation of the L-isomer.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.

-

Hydrochloride Salt Formation: The free amino acid is then treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether, ethanol) to precipitate the hydrochloride salt.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

General Recrystallization Workflow:

References

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Naphthyl)-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Naphthyl)-L-alanine Hydrochloride is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its incorporation into peptides can modulate their conformational properties and enhance their biological activity and stability. As a crucial building block in the synthesis of peptidomimetics and other pharmaceuticals, a thorough understanding of its structure is paramount. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, detailing the experimental protocols and expected data.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Naphthyl)-L-alanine and its hydrochloride salt is presented below. This data is essential for sample handling, preparation, and the selection of appropriate analytical techniques.

| Property | 3-(2-Naphthyl)-L-alanine | This compound | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.25 g/mol | 251.71 g/mol | [1] |

| CAS Number | 58438-03-2 | 122745-12-4 | [1] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2] |

| Melting Point | ~244 °C (decomposes) | Not explicitly available, but expected to be similar to the free base with decomposition. | [1] |

| Solubility | Sparingly soluble in water, soluble in 1 M NaOH. | Expected to be more soluble in water than the free base. | [3] |

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques. The logical workflow for this process is outlined below.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are employed.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as labile protons (e.g., from -NH₃⁺ and -COOH) may exchange with deuterium in D₂O.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 200 ppm.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Expected ¹H NMR Data (in D₂O, illustrative):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-7.5 | m | 7H | Aromatic protons of the naphthyl group |

| ~4.2 | t | 1H | α-proton (-CH) |

| ~3.4 | d | 2H | β-protons (-CH₂) |

Expected ¹³C NMR Data (in D₂O, illustrative):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carbonyl carbon (-COOH) |

| ~135-125 | Aromatic carbons of the naphthyl group |

| ~55 | α-carbon (-CH) |

| ~38 | β-carbon (-CH₂) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the spectrum on an FT-IR spectrometer.

-

Data Acquisition:

-

Scan a wavenumber range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder or pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background.

-

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-2400 (broad) | O-H stretch, N-H stretch | Carboxylic acid, Ammonium salt |

| ~3100-3000 | C-H stretch (aromatic) | Naphthyl group |

| ~2900-2800 | C-H stretch (aliphatic) | Alanine backbone |

| ~1730 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1580 | N-H bend | Ammonium salt |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

The molecular ion peak [M+H]⁺ for the free base (C₁₃H₁₃NO₂) is expected at m/z 216.26.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to observe fragmentation patterns.

-

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 216.26 | [M+H]⁺ (protonated molecular ion of the free base) |

| 171.09 | Loss of formic acid (-HCOOH) from the molecular ion |

| 141.07 | Naphthylmethyl cation [C₁₁H₉]⁺ |

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional structure of the molecule in the solid state, including the absolute stereochemistry.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of this compound in an appropriate solvent system.

-

Instrumentation: Mount a suitable crystal on a single-crystal X-ray diffractometer.

-

Data Collection:

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Expected Results:

The X-ray crystal structure would confirm the L-configuration at the chiral center and reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would also provide insights into the crystal packing and intermolecular interactions, such as hydrogen bonding involving the ammonium and carboxyl groups, and the chloride ion.

Conclusion

The structure elucidation of this compound is a multi-faceted process that integrates data from several analytical techniques. NMR spectroscopy provides the primary evidence for the atomic connectivity, while FT-IR confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, X-ray crystallography offers the definitive proof of the three-dimensional structure and absolute stereochemistry. The combined application of these methods ensures a comprehensive and unambiguous structural characterization, which is essential for the quality control and application of this important compound in research and development.

References

A Technical Guide to the Synthesis of 3-(2-Naphthyl)-L-alanine Hydrochloride

Introduction

3-(2-Naphthyl)-L-alanine, a non-proteinogenic α-amino acid, is a crucial building block in the development of peptide-based pharmaceuticals and other bioactive molecules.[1][2] Its bulky naphthyl side chain provides unique steric and hydrophobic properties, making it a valuable substitute for natural amino acids like phenylalanine or tryptophan in peptide design to enhance biological activity and stability.[3] This guide provides an in-depth overview of the synthetic methodologies for producing 3-(2-Naphthyl)-L-alanine Hydrochloride, with a focus on techniques that ensure high enantiomeric purity, a critical factor for therapeutic applications. The compound is utilized in the synthesis of various drug candidates, including CXCR4 antagonists and other peptides targeting cancer and neurological disorders.[4][5]

Synthesis Strategies

The synthesis of 3-(2-Naphthyl)-L-alanine with high stereochemical control is paramount. The primary strategies employed include asymmetric hydrogenation, enzymatic resolution, and the alkylation of chiral enolates.[6] This guide will focus on two prominent and effective methods: Rhodium-catalyzed asymmetric hydrogenation and a multi-enzyme deracemization process.

Asymmetric Hydrogenation

A robust and scalable method for the synthesis of enantiomerically pure 3-(2-Naphthyl)-L-alanine involves the asymmetric hydrogenation of a pro-chiral precursor, methyl 2-acetamido-3-(2-naphthyl)propenoate.[6] This key step utilizes a chiral rhodium catalyst, such as one complexed with the Methyl BoPhoz ligand, to achieve high enantioselectivity.[6] The resulting product can then be deacylated and hydrolyzed to yield the final amino acid hydrochloride salt. A significant advantage of this method is the ability to enhance the enantiomeric purity to >99.5% ee through crystallization of the methanesulfonic acid addition salt of the amino acid methyl ester.[6]

Enzymatic Deracemization

An alternative and highly selective approach involves a multi-step enzymatic process to deracemize a racemic mixture of D,L-2-naphthylalanine.[7] This method utilizes a D-amino acid oxidase (DAAO) to selectively oxidize the D-enantiomer to the corresponding keto acid, 2-naphthyl pyruvate. Subsequently, an L-aspartate aminotransferase (L-AAT) catalyzes the stereoselective transamination of the keto acid to the desired L-enantiomer, using an amino donor like cysteine sulfinic acid. This enzymatic cascade can achieve near-quantitative yields and excellent enantiomeric excess (>99.5% ee).[7]

Experimental Protocols

Method 1: Asymmetric Hydrogenation

Step 1: Synthesis of Methyl 2-acetamido-3-(2-naphthyl)propenoate

This precursor can be synthesized from 2-naphthaldehyde through a classical approach.[6]

Step 2: Asymmetric Hydrogenation

-

Materials: Methyl 2-acetamido-3-(2-naphthyl)propenoate, Rhodium-Methyl BoPhoz catalyst, Hydrogen gas, Methanol.

-

Procedure: The substrate is dissolved in methanol in a high-pressure reactor. The rhodium catalyst is added, and the mixture is subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete.

-

Work-up: The solvent is removed under reduced pressure.

Step 3: Deacylation and Salt Formation

-

Materials: Product from Step 2, Methanesulfonic acid, Methanol.

-

Procedure: The crude product is dissolved in methanol, and methanesulfonic acid is added. The resulting methyl 2-amino-3-(2-naphthyl)propanoate methanesulfonic acid salt is crystallized to enhance enantiomeric purity.[6]

-

Purification: The salt is isolated by filtration.

Step 4: Hydrolysis

-

Materials: Purified salt from Step 3, Hydrochloric acid.

-

Procedure: The salt is hydrolyzed using aqueous hydrochloric acid to yield this compound.

-

Final Product Isolation: The final product is isolated by crystallization and filtration. Reverse-phase HPLC can be used to confirm chemical purity.[6]

Method 2: Enzymatic Deracemization

-

Enzymes: D-amino acid oxidase (DAAO) from Rhodotorula gracilis, L-aspartate aminotransferase (L-AAT) from Escherichia coli.[7]

-

Materials: D,L-2-naphthylalanine, Cysteine sulfinic acid (amino donor), Catalase.

-

Procedure: The racemic 2-naphthylalanine is incubated in a buffered solution with DAAO, catalase (to remove the hydrogen peroxide byproduct), L-AAT, and cysteine sulfinic acid. The reaction proceeds until the D-enantiomer is completely converted to the L-enantiomer.[7]

-

Work-up and Purification: The product, L-2-Naphthylalanine, can be isolated from the reaction mixture using standard chromatographic techniques. The hydrochloride salt can be formed by treatment with hydrochloric acid.

Data Presentation

Table 1: Quantitative Data for Asymmetric Hydrogenation

| Step | Product | Yield | Enantiomeric Excess (ee) | Purity |

| Asymmetric Hydrogenation | Methyl 2-acetamido-3-(2-naphthyl)propanoate | - | 97.9%[6] | - |

| Crystallization | Methyl 2-amino-3-(2-naphthyl)propanoate methanesulfonic acid salt | - | >99.5%[6] | - |

| Final Product | This compound | - | >99.5%[6] | >98%[6] |

Table 2: Quantitative Data for Enzymatic Deracemization

| Process | Product | Yield | Enantiomeric Excess (ee) |

| Enzymatic Deracemization | L-2-Naphthylalanine | Almost quantitative[7] | 99.5%[7] |

Visualization of Workflows

Caption: Asymmetric synthesis workflow for 3-(2-Naphthyl)-L-alanine HCl.

Caption: Solid-Phase Peptide Synthesis incorporating 3-(2-Naphthyl)-L-alanine.

Conclusion

The synthesis of this compound is a critical process for the advancement of peptide-based drug discovery. Both asymmetric hydrogenation and enzymatic deracemization offer effective pathways to obtain this key amino acid with the high enantiomeric purity required for pharmaceutical applications. The choice of method may depend on factors such as scalability, cost, and available equipment. The continued development of efficient and stereoselective synthetic routes for unnatural amino acids like 3-(2-Naphthyl)-L-alanine will undoubtedly fuel the creation of novel and more effective therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 3-(2-Naphthyl)-L-alanine Hydrochloride

This technical guide provides a comprehensive overview of the available solubility data for 3-(2-Naphthyl)-L-alanine Hydrochloride. It is intended for researchers, scientists, and drug development professionals who require an understanding of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also presents a detailed, generalized experimental protocol for determining the solubility of pharmaceutical compounds, which can be applied to this compound.

Physicochemical Properties

This compound is a derivative of the amino acid L-alanine and contains a naphthalene moiety. It is utilized as a building block in peptide synthesis and in the development of fluorescent probes.[1] Understanding its solubility is crucial for its application in pharmaceutical and biochemical research.

Table 1: Physical and Chemical Properties of 3-(2-Naphthyl)-L-alanine and its Hydrochloride Salt

| Property | Value | Source |

| 3-(2-Naphthyl)-L-alanine | ||

| Molecular Formula | C13H13NO2 | [2][3] |

| Molecular Weight | 215.25 g/mol | [2][3] |

| Melting Point | 240°C (decomposes) | [2][3] |

| Appearance | Off-white Crystalline Powder | [3][4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2][3] |

| This compound | ||

| Molecular Formula | C₁₃H₁₃NO₂HCl | [1] |

| Molecular Weight | 251.71 g/mol | [1] |

| Storage Temperature | Room temperature | [1] |

Solubility Data

Table 2: Qualitative Solubility of 3-(2-Naphthyl)-L-alanine and a Related Derivative

| Compound | Solvent | Solubility | Source |

| 3-(2-Naphthyl)-L-alanine | 1 mol/L NaOH | Soluble | [2][3][4][5] |

| N-Fmoc-3-(2-naphthyl)-L-alanine | Water | Slightly soluble | [6] |

| N-Fmoc-3-(2-naphthyl)-L-alanine | Methanol, Dichloromethane, Dimethyl sulfoxide | Soluble | [7] |

The solubility in aqueous sodium hydroxide suggests that the acidic proton of the carboxylic acid in 3-(2-Naphthyl)-L-alanine is readily abstracted to form a soluble salt. The hydrochloride salt is expected to have different solubility characteristics, likely exhibiting higher solubility in aqueous media compared to the free base, although specific data is lacking.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound due to its simplicity and ability to achieve true thermodynamic equilibrium.[8] The following is a detailed protocol that can be employed to determine the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or incubator with shaking capabilities and temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

3.2. Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, adjust the pH to the target value.

-

Addition of Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[9][10]

-

Equilibration: Seal the vials and place them in a shaker with controlled temperature. Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[8][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the concentration.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed.[8]

-

Sample Collection and Preparation: Carefully collect an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this step should be performed at the same temperature as the equilibration. Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[11]

-

Calculation: Calculate the solubility of the compound in the selected solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

3.3. Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.

Caption: Experimental workflow for determining solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of a compound like this compound:

-

pH: As an amino acid derivative, the ionization state of the molecule will change with pH, which can significantly impact its solubility in aqueous solutions.[9]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.[9]

-

Solvent Polarity: The polarity of the solvent will affect its ability to solvate the solute.

-

Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for this compound is sparse in the public domain, this guide provides the available qualitative information and a robust, widely accepted experimental protocol for its determination. The shake-flask method, coupled with a suitable analytical technique such as HPLC, allows for the reliable measurement of its equilibrium solubility. A thorough understanding and experimental determination of its solubility in various solvents and conditions are critical for its effective use in research and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-(2-Naphthyl)-L-alanine.HCl , 97% , 58438-03-2 - CookeChem [cookechem.com]

- 3. 3-(2-Naphthyl)-L-alanine | 58438-03-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. parchem.com [parchem.com]

- 6. N-Fmoc-3-(2-naphthyl)-L-alanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scispace.com [scispace.com]

- 11. solubility experimental methods.pptx [slideshare.net]

Spectroscopic Properties of 3-(2-Naphthyl)-L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Naphthyl)-L-alanine (L-2-Nal) is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of peptide chemistry, drug discovery, and biophysical research. Its defining feature is the bulky, aromatic naphthalene side chain, which imparts unique spectroscopic and chemical properties. This guide provides a comprehensive overview of the spectroscopic characteristics of 3-(2-Naphthyl)-L-alanine, with a focus on its fluorescence, UV-Visible absorption, and circular dichroism properties. Detailed experimental protocols are provided to facilitate the replication and further investigation of these characteristics. This document aims to serve as a core technical resource for researchers leveraging the unique attributes of this versatile amino acid in their work.

Introduction

3-(2-Naphthyl)-L-alanine is an analog of the natural amino acid phenylalanine, where the phenyl group is replaced by a larger naphthyl moiety. This structural modification leads to enhanced hydrophobicity and steric bulk, influencing the conformation and stability of peptides into which it is incorporated.[1] A key feature of L-2-Nal is its intrinsic fluorescence, stemming from the naphthalene ring system, which makes it a valuable tool for fluorescence-based assays and for probing molecular interactions without the need for external fluorescent labels.[2][3] Its applications are diverse, ranging from its use in the synthesis of peptide-based drugs to its role as a fluorescent probe in studying protein folding and receptor-ligand interactions.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Naphthyl)-L-alanine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [4] |

| Molecular Weight | 215.25 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 244 °C (decomposes) | [6] |

| Solubility | Sparingly soluble in water. | [4] |

Spectroscopic Properties

The extended π-electron system of the naphthalene group in 3-(2-Naphthyl)-L-alanine is responsible for its distinct spectroscopic properties.

UV-Visible Absorption Spectroscopy

The naphthalene moiety of L-2-Nal gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to π → π* electronic transitions within the aromatic ring system.

Table 1: UV-Visible Absorption Properties of 3-(2-Naphthyl)-L-alanine

| Parameter | Value | Solvent/Conditions |

| Absorption Maxima (λmax) | ~225 nm, ~275 nm, ~282 nm | Methanol |

Fluorescence Spectroscopy

The intrinsic fluorescence of 3-(2-Naphthyl)-L-alanine is one of its most valuable properties for research applications. The naphthalene ring acts as a fluorophore, and its emission characteristics are sensitive to the local environment, making it a useful probe for studying conformational changes and binding events in peptides and proteins.

Table 2: Fluorescence Properties of 3-(2-Naphthyl)-L-alanine

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~280 nm | Aqueous Buffer |

| Emission Maximum (λem) | ~340 - 360 nm | Aqueous Buffer |

| Quantum Yield (Φ) | Not reported | - |

Note: The exact emission maximum and quantum yield are highly dependent on the solvent polarity and the local environment of the naphthyl side chain within a peptide or protein.

Circular Dichroism (CD) Spectroscopy

As a chiral molecule, 3-(2-Naphthyl)-L-alanine exhibits a circular dichroism spectrum. The CD spectrum in the far-UV region (190-250 nm) is dominated by the peptide backbone and provides information about the secondary structure of peptides containing this amino acid. The near-UV CD spectrum (250-350 nm) is influenced by the aromatic naphthalene side chain and can provide insights into the local environment and tertiary structure.

Table 3: Circular Dichroism Properties of 3-(2-Naphthyl)-L-alanine

| Spectral Region | Wavelength Range | Structural Information |

| Far-UV | 190 - 250 nm | Peptide backbone conformation (secondary structure) |

| Near-UV | 250 - 350 nm | Local environment of the naphthyl side chain (tertiary structure) |

Note: Specific CD spectral data for the isolated 3-(2-Naphthyl)-L-alanine molecule is not extensively published. The data is typically acquired for peptides incorporating this amino acid.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of 3-(2-Naphthyl)-L-alanine and peptides containing this residue.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of 3-(2-Naphthyl)-L-alanine.

Materials:

-

3-(2-Naphthyl)-L-alanine

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, or an appropriate buffer)

-

UV-transparent cuvettes (e.g., quartz)

-

UV-Visible spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of 3-(2-Naphthyl)-L-alanine of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200 - 400 nm).

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). To determine the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of 3-(2-Naphthyl)-L-alanine.

Materials:

-

3-(2-Naphthyl)-L-alanine

-

Spectroscopy-grade solvent

-

Fluorescence cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of 3-(2-Naphthyl)-L-alanine in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 350 nm) and scan a range of excitation wavelengths (e.g., 250 - 330 nm) to determine the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 300 - 450 nm) to obtain the fluorescence emission spectrum and identify the emission maximum (λem).

-

Blank Subtraction: Record the spectrum of the solvent alone and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary and tertiary structure of a peptide containing 3-(2-Naphthyl)-L-alanine.

Materials:

-

Peptide containing 3-(2-Naphthyl)-L-alanine

-

CD-compatible buffer (e.g., phosphate buffer, avoiding high concentrations of chloride ions)

-

CD cuvettes of appropriate path length (e.g., 1 mm for far-UV, 10 mm for near-UV)

-

CD spectropolarimeter

Procedure:

-

Solution Preparation: Prepare a solution of the peptide in the CD buffer at a known concentration. The concentration will depend on the path length of the cuvette and the spectral region being analyzed.

-

Instrument Setup: Turn on the CD spectropolarimeter and purge with nitrogen gas. Allow the instrument to stabilize.

-

Far-UV CD:

-

Use a short path length cuvette (e.g., 1 mm).

-

Scan from approximately 250 nm down to 190 nm.

-

Record a baseline spectrum with the buffer alone and subtract it from the sample spectrum.

-

-

Near-UV CD:

-

Use a longer path length cuvette (e.g., 10 mm).

-

Scan from approximately 350 nm down to 250 nm.

-

Record and subtract the buffer baseline.

-

-

Data Analysis: The resulting spectra can be analyzed to estimate the secondary structure content (from far-UV CD) and to probe the environment of the naphthyl side chain (from near-UV CD).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of 3-(2-Naphthyl)-L-alanine.

Relationship of Spectroscopic Properties to Molecular Structure

Caption: How molecular features of L-2-Nal determine its spectroscopic properties.

Applications in Research and Drug Development

The unique spectroscopic properties of 3-(2-Naphthyl)-L-alanine make it a powerful tool in various research areas:

-

Fluorescence Resonance Energy Transfer (FRET): The naphthalene side chain can act as a FRET donor or acceptor when paired with another suitable fluorophore, enabling the study of molecular distances and interactions.

-

Probing Protein and Peptide Conformation: Changes in the fluorescence emission spectrum of L-2-Nal can indicate alterations in the local environment, providing insights into protein folding, unfolding, and binding events.

-

Drug Design: The incorporation of L-2-Nal into peptides can enhance their binding affinity and stability. Its spectroscopic properties can be used to characterize the binding of these modified peptides to their biological targets.

Note: While 3-(2-Naphthyl)-L-alanine is used in the development of therapeutics that target specific biological pathways, no direct involvement of the molecule itself in a signaling pathway has been identified in the reviewed literature.

Conclusion

3-(2-Naphthyl)-L-alanine possesses a unique set of spectroscopic properties that make it an invaluable tool for researchers in chemistry, biology, and pharmacology. Its intrinsic fluorescence, coupled with its distinct UV-Visible absorption and chiroptical characteristics, provides a powerful means to investigate the structure, function, and interactions of peptides and proteins. The experimental protocols detailed in this guide offer a practical framework for harnessing the full potential of this versatile non-proteinogenic amino acid in a variety of research and development applications.

References

- 1. lifetein.com [lifetein.com]

- 2. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(2-Naphthyl)alanin – Wikipedia [de.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. 3-(2-Naphthyl)-L-alanine | 58438-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Characterization of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest in peptide synthesis and drug discovery. This document details its physicochemical properties, spectroscopic signature, and chromatographic analysis, offering detailed experimental protocols for its characterization.

Physicochemical Properties

(S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride, also known as L-2-naphthylalanine hydrochloride, is a synthetic amino acid derivative. Its structure, featuring a bulky, hydrophobic naphthalene moiety, makes it a valuable building block for modifying the properties of peptides, such as increasing their stability, hydrophobicity, and binding affinity to biological targets.[1][2] The hydrochloride salt form enhances the compound's solubility in aqueous solutions.

Table 1: Physicochemical Properties of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid and its Derivatives

| Property | (S)-2-amino-3-(naphthalen-2-yl)propanoic acid | (S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | Fmoc-(S)-2-amino-3-(naphthalen-2-yl)propanoic acid |

| CAS Number | 58438-03-2[1] | 122745-12-4 | 112883-43-9[3] |

| Molecular Formula | C13H13NO2[1] | C13H14ClNO2 | C28H23NO4[3] |

| Molecular Weight | 215.25 g/mol [4] | 251.71 g/mol | 437.5 g/mol [3] |

| Appearance | Off-white crystalline powder[4] | White to off-white powder or crystals (reported for R-enantiomer)[5] | White powder[3] |

| Melting Point | 240-253 °C[4] | Not available | 157 - 168 °C[3] |

| Optical Rotation | Not available | Not available | [α]D25 = -15 ± 2º (c=1 in DMF)[3] |

| Solubility | Soluble in 1 mol/L NaOH[6] | Enhanced aqueous solubility | Soluble in organic solvents (e.g., DMF)[3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H | 7.4 - 8.0 | 125 - 135 |

| α-CH | ~4.0 | ~55 |

| β-CH2 | ~3.2 - 3.5 | ~37 |

| COOH | Not observed in D2O | ~175 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard zg30.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the free amino acid, (S)-2-amino-3-(naphthalen-2-yl)propanoic acid, shows characteristic absorption bands.[8]

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine salt) | 3200-2800 (broad) | Characteristic of the ammonium group in the hydrochloride salt. |

| C-H stretch (aromatic) | 3100-3000 | Naphthalene ring C-H bonds. |

| C-H stretch (aliphatic) | 3000-2850 | α-CH and β-CH₂ bonds. |

| C=O stretch (carboxylic acid) | ~1730 | Carbonyl group of the carboxylic acid. |

| N-H bend (amine salt) | ~1600-1500 | Bending vibration of the ammonium group. |

| C=C stretch (aromatic) | ~1600, ~1500, ~1450 | Naphthalene ring skeletal vibrations. |

| C-O stretch (carboxylic acid) | ~1250 |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the spectrum using an FT-IR spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A high-resolution mass spectrum (HRMS) provides the exact mass, which can be used to confirm the molecular formula. The mass spectrum of the D-enantiomer of the free amino acid has been reported.[9]

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ (for free amino acid) | 216.1025 |

| [M+H]⁺ (for hydrochloride) | 216.1025 (cation) |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Parameters:

-

Ionization mode: Positive ion mode is typically used for amino acids.

-

Mass range: Scan a range appropriate to detect the parent ion and potential fragments (e.g., m/z 50-500).

-

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity and enantiomeric excess of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride.

Chiral HPLC for Enantiomeric Purity

The enantiomeric purity is a critical parameter for chiral compounds used in pharmaceutical applications. Chiral HPLC is the method of choice for this determination. The Fmoc-protected version of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid is reported to have a purity of ≥ 99.5% as determined by chiral HPLC.[3]

Experimental Protocol for Chiral HPLC:

-

Column: A chiral stationary phase (CSP) is required. Common choices for amino acid enantiomer separation include cyclodextrin-based, polysaccharide-based, or macrocyclic antibiotic-based columns.

-

Mobile Phase: The mobile phase composition depends on the chosen column and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with additives like trifluoroacetic acid) or polar organic modes.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation: Use a standard HPLC system with a UV detector. The naphthalene ring allows for sensitive detection at wavelengths around 220 nm or 280 nm.

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

-

Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Biological Activity and Applications

(S)-2-amino-3-(naphthalen-2-yl)propanoic acid is primarily utilized as a building block in peptide synthesis to create analogues of biologically active peptides.[2] The incorporation of this bulky, hydrophobic amino acid can significantly influence the peptide's conformation, stability, and interaction with its biological target.[1][10]

Role in Peptide Design

-

Probing Protein-Protein Interactions: The naphthalene side chain can serve as a probe to study aromatic interactions within protein binding pockets.[10]

-

Enhancing Biological Activity: Replacing natural aromatic amino acids like phenylalanine or tryptophan with 2-naphthylalanine can lead to peptides with enhanced potency and selectivity for their receptors, such as G-protein coupled receptors (GPCRs).

-

Improving Pharmacokinetic Properties: The increased hydrophobicity can improve membrane permeability and metabolic stability of peptide-based drugs.[1]

-

Antimicrobial and Anticancer Peptides: The addition of β-naphthylalanine residues to antimicrobial peptides has been shown to boost their anticancer activity and selectivity.[11]

Logical Workflow for Bioactive Peptide Development:

References

- 1. lifetein.com [lifetein.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2 - iChemical [ichemical.com]

- 5. (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | 122745-11-3 [sigmaaldrich.com]

- 6. 3-(2-Naphthyl)-L-alanine | 58438-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. search.nfdi4chem.de [search.nfdi4chem.de]

- 10. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Applications of 3-(2-Naphthyl)-L-alanine Hydrochloride: A Guide for Researchers

For researchers, scientists, and drug development professionals, the unnatural amino acid 3-(2-Naphthyl)-L-alanine Hydrochloride serves as a critical building block in the synthesis of novel peptides with tailored biological activities. Its unique bicyclic aromatic side chain offers distinct advantages in modulating peptide conformation and enhancing receptor interactions, making it a valuable tool in the development of therapeutics for a range of diseases, including cancer and neurological disorders.

This technical guide provides an in-depth overview of the commercial sources for this compound, detailed experimental protocols for its incorporation into peptides, and an exploration of its role in modulating key signaling pathways.

Commercial Availability

3-(2-Naphthyl)-L-alanine is commercially available from a variety of suppliers, primarily as the hydrochloride salt or the free amino acid. The hydrochloride salt generally exhibits improved solubility in aqueous solutions, which can be advantageous for certain coupling chemistries in peptide synthesis. Researchers should carefully consider the specific requirements of their synthetic strategy when selecting the appropriate form.

It is important to note the distinction between the CAS numbers for the hydrochloride salt and the free amino acid to ensure the procurement of the correct compound.

The following table summarizes a selection of commercial suppliers for 3-(2-Naphthyl)-L-alanine and its hydrochloride salt, providing a comparative overview of available quantities and typical purities. Pricing information is often subject to change and may require a direct inquiry with the supplier.

| Supplier | Product Name | CAS Number | Available Quantities | Purity |

| Santa Cruz Biotechnology | 3-(2-Naphthyl)-L-alanine HCl | 122745-12-4 | Inquire | ≥98% |

| TCI America | This compound | 122745-12-4 | 1 g, 5 g | >98.0% (HPLC) |

| Aapptec Peptides | H-2-Nal-OH | 58438-03-2 | 5 g, 25 g | Inquire |

| FUJIFILM Wako Chemicals | 3-(2-Naphthyl)-L-alanine | 58438-03-2 | 1 g, 5 g | 97+% (NMR) |

| SynQuest Laboratories | 3-(2-Naphthyl)-L-alanine | 58438-03-2 | Inquire | 98% |

| AKSci | 3-(2-Naphthyl)-L-alanine | 58438-03-2 | Inquire | 95% |

| Chem-Impex International | Fmoc-3-(2-naphthyl)-L-alanine | 112883-43-9 | 1 g, 5 g, 25 g | ≥99.5% (Chiral HPLC) |

Core Applications in Peptide Synthesis

The primary application of 3-(2-Naphthyl)-L-alanine lies in its incorporation into synthetic peptides to enhance their biological activity and stability.[9][10][11] The bulky and hydrophobic naphthyl group can influence peptide secondary structure, such as stabilizing β-hairpin folds, and can engage in favorable aromatic-aromatic interactions with biological targets.[12] This unnatural amino acid is often used as a replacement for natural aromatic amino acids like phenylalanine or tryptophan to explore structure-activity relationships (SAR) and optimize lead compounds in drug discovery.[6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 3-(2-Naphthyl)-L-alanine into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[13][14][15][16] The following is a generalized protocol for the manual incorporation of Fmoc-3-(2-naphthyl)-L-alanine into a growing peptide chain on a solid support.

Materials:

-

Fmoc-3-(2-naphthyl)-L-alanine

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents (e.g., HCTU, HBTU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Washing solvents (e.g., DMF, DCM, Methanol)

-

Reaction vessel for manual SPPS

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-3-(2-naphthyl)-L-alanine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry and other analytical techniques as required.

Modulation of Signaling Pathways

Peptides incorporating 3-(2-Naphthyl)-L-alanine have been successfully developed as potent and selective antagonists for G-protein coupled receptors (GPCRs), demonstrating the utility of this unnatural amino acid in modulating cellular signaling.

Neuromedin U Receptor (NMUR) Antagonism

Neuromedin U (NMU) is a neuropeptide that exerts its effects through two receptors, NMUR1 and NMUR2.[17][18][19] These receptors are implicated in a variety of physiological processes, including the regulation of appetite, pain perception, and inflammation. The development of selective antagonists for these receptors is of significant interest for treating conditions such as obesity and inflammatory diseases.

Structure-activity relationship studies have shown that replacing a phenylalanine residue with 3-(2-Naphthyl)-L-alanine in peptide analogs of NMU can lead to potent and selective antagonists of NMUR1.[17][20] This suggests that the bulky naphthyl group plays a key role in blocking the receptor activation by the endogenous ligand.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

The Gonadotropin-Releasing Hormone (GnRH) receptor is another important GPCR target in drug discovery, particularly for the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as endometriosis.[21][22] GnRH antagonists work by blocking the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

The incorporation of 3-(2-Naphthyl)-L-alanine into GnRH peptide analogs has been a successful strategy for developing potent antagonists.[23][24] The naphthyl side chain can make critical hydrophobic interactions within the receptor's binding pocket, leading to high-affinity binding and effective inhibition of GnRH-mediated signaling.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 122745-12-4 | TCI Deutschland GmbH [tcichemicals.com]

- 4. This compound | 122745-12-4 [chemicalbook.com]

- 5. 58438-03-2 3-(2-Naphthyl)-L-alanine AKSci J92329 [aksci.com]

- 6. peptide.com [peptide.com]

- 7. 58438-03-2・3-(2-Naphthyl)-L-alanine・323-23121・329-23123[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. CAS 58438-03-2 | 4657-1-S1 | MDL MFCD00066087 | 3-(2-Naphthyl)-L-alanine | SynQuest Laboratories [synquestlabs.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. lifetein.com [lifetein.com]

- 12. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. peptide.com [peptide.com]

- 21. Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 24. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

Purity analysis of 3-(2-Naphthyl)-L-alanine Hydrochloride

An In-depth Technical Guide to the Purity Analysis of 3-(2-Naphthyl)-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. The document details experimental protocols for identity, assay, chiral purity, and related substances, and presents data in a structured format for clarity and comparability.

Introduction

This compound is a synthetic amino acid analog of phenylalanine containing a naphthalene moiety. It is a critical building block in peptide synthesis and drug development, utilized for its ability to introduce unique structural and conformational properties into peptides and other pharmaceutical compounds. Given its role in therapeutic agent development, a thorough analysis of its purity is paramount to ensure safety, efficacy, and reproducibility in research and manufacturing.

This guide outlines the key analytical techniques and protocols for a comprehensive purity assessment, covering chemical identity, quantitative assay, enantiomeric purity, and the profile of potential process-related and degradation impurities.

Analytical Strategy Overview

A robust purity analysis of this compound involves a multi-faceted approach. The overall workflow integrates various analytical techniques to build a complete purity profile of the analyte.

Caption: Overall workflow for the purity analysis of this compound.

Identity Confirmation

The identity of the compound is unequivocally confirmed using spectroscopic methods. These techniques provide a fingerprint of the molecular structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: FTIR Spectrometer

-

Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and compressed into a thin pellet.

-

Analysis: The sample is scanned from 4000 to 400 cm⁻¹.

-

Acceptance Criterion: The resulting infrared absorption spectrum should be concordant with the reference spectrum of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: NMR Spectrometer (e.g., 400 MHz)

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Analysis: ¹H and ¹³C NMR spectra are acquired.

-

Acceptance Criterion: The chemical shifts, signal multiplicity, and integration values in the spectra must be consistent with the known molecular structure of this compound.

Assay and Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity (assay) and quantifying related substances (impurities). A reversed-phase method is typically employed.

Potential Impurities

Potential impurities can originate from the synthesis process or degradation.

-

Process-Related Impurities:

-

Starting Materials: e.g., 3-(2-naphthyl)pyruvate.

-

Enantiomer: 3-(2-Naphthyl)-D-alanine Hydrochloride.

-

By-products: Arising from incomplete reactions or side reactions.

-

-

Degradation Products:

Experimental Protocol: Reversed-Phase HPLC

This method is based on validated procedures for similar amino acid compounds and peptides.[3]

-

Chromatographic System:

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 70 22.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Sample Preparation:

-

Standard Solution: Prepare a solution of this compound reference standard in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

Quantitative Data Summary

The following table presents a hypothetical but representative purity profile for a batch of this compound.

| Analyte / Impurity | Retention Time (min) | Area % | Specification |

| 3-(2-Naphthyl)-L-alanine HCl | ~12.5 | 99.75 | ≥ 99.0% |

| 3-(2-Naphthyl)pyruvic acid | ~10.2 | 0.08 | ≤ 0.15% |

| 3-(2-Naphthyl)-D-alanine HCl | (See Chiral Method) | 0.10 | ≤ 0.5% |

| Unknown Impurity 1 | ~14.1 | 0.04 | ≤ 0.10% |

| Unknown Impurity 2 | ~16.3 | 0.03 | ≤ 0.10% |

| Total Impurities | 0.25 | ≤ 1.0% |

Enantiomeric Purity by Chiral HPLC

It is critical to determine the enantiomeric purity to ensure the correct stereoisomer is present, as the biological activity often resides in only one enantiomer.

Experimental Protocol: Chiral HPLC

This method is adapted from established techniques for the chiral separation of underivatized amino acids.[4][5]

-

Chromatographic System:

-

Column: Macrocyclic glycopeptide-based chiral stationary phase (CSP), e.g., Astec® CHIROBIOTIC® T, 4.6 mm x 250 mm, 5 µm.

-

Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50:50:0.02:0.01 v/v/v/v). Note: The mobile phase composition may require optimization.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Racemic Standard: Prepare a solution of 3-(2-Naphthyl)-DL-alanine in the mobile phase to confirm the resolution of both enantiomers.

-

Sample Solution: Prepare the sample to be tested in the mobile phase at a concentration of approximately 0.2 mg/mL.

-

Chiral Purity Analysis Workflow

Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.

Quantitative Data Summary: Chiral Purity

| Enantiomer | Retention Time (min) | Area % | Specification |

| 3-(2-Naphthyl)-L-alanine | ~15.2 | 99.90 | Report |

| 3-(2-Naphthyl)-D-alanine | ~18.6 | 0.10 | ≤ 0.5% |

| Enantiomeric Excess (%ee) | 99.80% | ≥ 99.0% |

Conclusion

The purity of this compound must be rigorously controlled to ensure its suitability for pharmaceutical applications. The combination of spectroscopic identification, reversed-phase HPLC for assay and related substances, and chiral HPLC for enantiomeric purity provides a comprehensive analytical strategy. The methods and specifications outlined in this guide serve as a robust framework for the quality control of this important synthetic amino acid, ensuring that it meets the high standards required for drug development and scientific research.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Naphthylalanine Isomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthylalanine (Nal), a non-proteinogenic amino acid characterized by its bulky bicyclic aromatic side chain, has emerged as a valuable tool in peptide and medicinal chemistry. Existing as two constitutional isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), it offers unique steric and physicochemical properties that can be strategically employed to modulate the structure, function, and pharmacological profiles of peptides and small molecules. This technical guide provides a comprehensive overview of the properties of Naphthylalanine isomers, detailed experimental protocols for their incorporation and analysis, and a discussion of their application in drug design, with a focus on G protein-coupled receptor (GPCR) ligands.

Introduction

The substitution of natural amino acids with their non-natural counterparts is a powerful strategy in drug discovery and chemical biology.[1] Naphthylalanine, an analogue of phenylalanine with an extended aromatic system, provides a significant increase in hydrophobicity and steric bulk compared to its parent amino acid.[1][2] The two isomers, 1-Nal and 2-Nal, differ in the attachment point of the naphthalene moiety to the alanine backbone, leading to distinct three-dimensional structures and interaction profiles.[1][2] This guide will delve into the nuanced differences between these isomers and provide practical information for their utilization in research and development.

Physicochemical and Biological Properties of Naphthylalanine Isomers

The distinct spatial arrangement of the naphthalene ring in 1-Nal and 2-Nal results in differing physicochemical and, consequently, biological properties. These differences are crucial for rational peptide and drug design.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for L-1-Naphthylalanine and L-2-Naphthylalanine.

| Property | L-1-Naphthylalanine (1-Nal) | L-2-Naphthylalanine (2-Nal) | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ | [1][3] |

| Molecular Weight | 215.25 g/mol | 215.25 g/mol | [3][4] |

| CAS Number | 55516-54-6 | 58438-03-2 | [1][2] |

| Melting Point | 254-257 °C | Data not readily available, but noted to be lower than 1-Nal | [1][4] |

| XLogP3 | 2.5 | 2.5 | PubChem CID: 99505, 185915 |

| Solubility | Slightly soluble in water; Soluble in organic solvents (DMSO, Chloroform, etc.) | Slightly soluble in water; Soluble in organic solvents (DMSO, Chloroform, etc.) | [1][4] |

| Intrinsic Fluorescence | Yes | Yes | [1][2] |

| Fluorescence Quantum Yield | Data not readily available | Data not readily available | |

| Steric Hindrance | Greater | Milder | [1][2] |

Applications in Peptide and Drug Design

The unique properties of Naphthylalanine isomers make them valuable tools for modulating peptide and drug characteristics.

-

Enhanced Receptor Binding and Selectivity: The bulky naphthalene side chain can engage in favorable hydrophobic and π-π stacking interactions within receptor binding pockets, often leading to increased affinity and selectivity.[1][2] For instance, the incorporation of D-2-Naphthylalanine into α-melanocyte-stimulating hormone (α-MSH) analogues resulted in high affinity and selectivity for the melanocortin-4 receptor (MC4R).[5]

-

Increased Proteolytic Stability: The steric hindrance provided by the naphthyl group can shield the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Modulation of Peptide Conformation: The introduction of Naphthylalanine can be used to induce or stabilize specific secondary structures, such as β-turns or helical conformations, which can be critical for biological activity.

-

Fluorescent Probes: The intrinsic fluorescence of the naphthalene moiety allows Naphthylalanine to be used as a spectroscopic probe to study peptide-protein interactions, membrane penetration, and conformational changes without the need for external fluorescent labels.[5]

Experimental Protocols

This section provides detailed methodologies for the incorporation of Naphthylalanine into peptides and their subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Naphthylalanine-OH

This protocol outlines the manual synthesis of a peptide containing a Naphthylalanine residue using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-L-1-Naphthylalanine-OH or Fmoc-L-2-Naphthylalanine-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (or HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Naphthylalanine-OH:

-

In a separate vial, dissolve 3 equivalents of Fmoc-Nal-OH and 3 equivalents of Oxyma Pure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2-4 hours. Due to the steric bulk of Naphthylalanine, a longer coupling time or the use of a more potent coupling reagent like HATU/DIPEA may be necessary for efficient coupling.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Purification and Analysis by HPLC and Mass Spectrometry

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Monitor the elution profile at 220 nm and 280 nm (for the naphthalene chromophore).

-

Collect the fractions corresponding to the major peak.

-

-

Analysis:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

-

NMR Spectroscopic Analysis of Naphthylalanine-Containing Peptides

Procedure:

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and observe the dispersion of resonances. The aromatic protons of the naphthyl group will appear in the downfield region (typically 7.0-8.5 ppm).

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues. This will help in assigning the protons within each residue, including the α, β, and side-chain protons of Naphthylalanine.

-